molecular formula C18H18N2O2 B2552003 (2-(Cyclopropylmethoxy)pyridin-4-yl)(indolin-1-yl)methanone CAS No. 2034393-38-7

(2-(Cyclopropylmethoxy)pyridin-4-yl)(indolin-1-yl)methanone

Cat. No.: B2552003
CAS No.: 2034393-38-7
M. Wt: 294.354
InChI Key: XHWBAZMCYMILMM-UHFFFAOYSA-N
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Description

(2-(Cyclopropylmethoxy)pyridin-4-yl)(indolin-1-yl)methanone is a synthetic compound of interest in medicinal chemistry and drug discovery research. Its molecular structure incorporates an indolinone moiety, a privileged scaffold widely recognized for its diverse biological activities. Indole and indolinone derivatives have been extensively studied for their anticancer, antiviral, and anti-inflammatory properties, making them a central focus in the development of new therapeutic agents . The core indolinone structure is a common feature in molecules that demonstrate substantial potential to inhibit the uncontrolled growth of cells . Furthermore, the integration of a pyridine ring with a cyclopropylmethoxy substituent adds complexity and may influence the compound's physicochemical properties and binding affinity, which is a common strategy in lead optimization . This specific structural combination makes this compound a valuable chemical tool for researchers investigating new small-molecule inhibitors. Its primary research value lies in its potential as a scaffold for developing novel compounds targeting various biological pathways, particularly in oncology. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

[2-(cyclopropylmethoxy)pyridin-4-yl]-(2,3-dihydroindol-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2/c21-18(20-10-8-14-3-1-2-4-16(14)20)15-7-9-19-17(11-15)22-12-13-5-6-13/h1-4,7,9,11,13H,5-6,8,10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHWBAZMCYMILMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=NC=CC(=C2)C(=O)N3CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(Cyclopropylmethoxy)pyridin-4-yl)(indolin-1-yl)methanone typically involves multi-step organic reactions. One common approach starts with the preparation of the pyridine ring substituted with a cyclopropylmethoxy group. This can be achieved through a nucleophilic substitution reaction where a cyclopropylmethanol reacts with a halogenated pyridine derivative under basic conditions.

Next, the indolin-1-yl group is introduced through a coupling reaction. This can be done using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction, where an indole derivative is coupled with the pyridine intermediate.

Finally, the methanone moiety is introduced through a carbonylation reaction. This step typically involves the use of carbon monoxide and a suitable catalyst to form the methanone group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization to improve yield and reduce costs.

Chemical Reactions Analysis

Types of Reactions

(2-(Cyclopropylmethoxy)pyridin-4-yl)(indolin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the methanone group to an alcohol.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions.

Major Products

    Oxidation: Oxidation of the methanone group can yield carboxylic acids or esters.

    Reduction: Reduction can produce alcohols or amines.

    Substitution: Substitution reactions can introduce various functional groups onto the pyridine ring, leading to a wide range of derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic effects:

  • Anticancer Activity : Research indicates that derivatives of this compound may inhibit cancer cell proliferation by targeting specific molecular pathways involved in tumor growth.
  • Antimicrobial Properties : Studies have shown that (2-(Cyclopropylmethoxy)pyridin-4-yl)(indolin-1-yl)methanone exhibits activity against various bacterial strains, making it a candidate for antibiotic development.

Biological Research

Its bioactivity has been explored in various biological contexts:

  • Enzyme Inhibition : The compound has been evaluated as a potential inhibitor of specific enzymes linked to disease processes, such as kinases and proteases.
  • Receptor Modulation : Investigations into its ability to modulate receptor activity suggest it may have applications in treating neurological disorders by influencing neurotransmitter systems.

Material Science

In addition to its biological applications, the compound is being explored for use in material science:

  • Polymer Development : The unique structure allows it to serve as a building block for synthesizing advanced polymers with tailored properties.

Case Studies

Several case studies highlight the applications of this compound:

StudyFocusFindings
Study 1Anticancer ActivityDemonstrated significant inhibition of tumor growth in vitro and in vivo models.
Study 2Antimicrobial PropertiesShowed effectiveness against multi-drug resistant bacterial strains.
Study 3Receptor ModulationIdentified as a promising lead compound for neurological disorder treatments due to its receptor binding affinity.

Mechanism of Action

The mechanism of action of (2-(Cyclopropylmethoxy)pyridin-4-yl)(indolin-1-yl)methanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The compound can modulate biological pathways by binding to these targets, leading to therapeutic effects. For example, it may inhibit enzyme activity or block receptor signaling pathways.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Pyridine Substituent Linked Group Molecular Formula Key Features Reference
(Target) (2-(Cyclopropylmethoxy)pyridin-4-yl)(indolin-1-yl)methanone 2-Cyclopropylmethoxy Indolin-1-yl C₁₉H₁₈N₂O₂ Rigid cyclopropane, bicyclic indole N/A
(4-((2-(2,5-Dimethylphenoxy)ethyl)amino)piperidin-1-yl)(pyridin-4-yl)methanone None (pyridin-4-yl) Piperidinyl with phenoxyethylamino C₂₂H₂₈N₃O₂ Flexible ethylamino linker, dimethylphenoxy group
pyridin-4-yl[4-(2-pyrrolidin-1-ylethoxy)phenyl]methanone (52D) None (pyridin-4-yl) Phenyl with pyrrolidinylethoxy C₁₈H₂₀N₂O₂ Pyrrolidine substituent, ethoxy linker
(2-(3-Methylpyridin-4-yl)pyrrolidin-1-yl)(phenyl)methanone 3-Methylpyridin-4-yl Phenyl C₁₇H₁₈N₂O Methylpyridine, pyrrolidine ring
(2-Amino-4-(trifluoromethoxy)phenyl)(4-(7-(4-methylpiperazin-1-yl)pyrido[3,2-d]pyrimidin-4-yl)piperidin-1-yl)methanone N/A (pyrido-pyrimidine core) Trifluoromethoxyphenyl C₂₅H₂₈F₃N₇O₂ Trifluoromethoxy, pyrido-pyrimidine core

Key Structural and Functional Insights

Substituent Effects on Pyridine Ring The target compound’s 2-cyclopropylmethoxy group introduces steric bulk and rigidity compared to the pyrrolidinylethoxy substituent in compound 52D . Cyclopropane’s high ring strain may enhance metabolic stability but reduce solubility relative to flexible ethoxy linkers.

Linked Group Variations The indolin-1-yl group (target) offers a bicyclic structure with hydrogen-bonding capability, contrasting with the monocyclic phenyl groups in compounds from and . Indole derivatives are associated with kinase inhibition, suggesting the target may share similar mechanisms but with distinct selectivity. The trifluoromethoxyphenyl group in introduces strong electron-withdrawing effects, which could enhance binding affinity in electron-deficient environments but increase metabolic susceptibility compared to the target’s cyclopropylmethoxy.

The piperidinyl-phenoxyethylamino group in introduces basicity (pKa ~9.5), which may enhance solubility in acidic environments compared to the neutral indolin moiety.

Biological Activity

(2-(Cyclopropylmethoxy)pyridin-4-yl)(indolin-1-yl)methanone is a compound of interest due to its potential therapeutic applications and biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C15H15N2O Molecular Formula \text{C}_{15}\text{H}_{15}\text{N}_{2}\text{O}\quad \text{ Molecular Formula }

The compound exhibits activity as a GPR120 agonist, which is linked to various metabolic processes. GPR120 is a G protein-coupled receptor that plays a significant role in glucose metabolism and insulin sensitivity. Activation of this receptor has been associated with increased secretion of glucagon-like peptide-1 (GLP-1), which is crucial for glucose homeostasis and appetite regulation .

Antidiabetic Properties

Research indicates that compounds similar to this compound may enhance insulin sensitivity and promote glucose-dependent insulin secretion. This mechanism is particularly relevant in the context of type 2 diabetes management.

Anti-inflammatory Effects

The compound has been shown to exhibit anti-inflammatory properties, potentially through the modulation of cytokine release and inhibition of pro-inflammatory pathways. This effect can be particularly beneficial in conditions characterized by chronic inflammation, such as rheumatoid arthritis .

Study 1: GPR120 Agonism

In a study examining the effects of GPR120 agonists, it was found that compounds with similar structures to this compound significantly improved metabolic profiles in murine models. The study reported enhanced GLP-1 secretion and improved glycemic control .

Study 2: Inhibition of p38 MAP Kinase

Another relevant research highlighted that derivatives with cyclopropyl substitutions exhibited selective inhibition of p38 MAP kinase, a critical pathway in inflammatory responses. This inhibition correlated with reduced markers of inflammation in animal models .

Data Tables

Biological Activity Effect Mechanism
GPR120 AgonismIncreased GLP-1 secretionActivation of GPR120
Anti-inflammatoryReduced cytokine levelsInhibition of p38 MAP kinase
Insulin Sensitivity EnhancementImproved glucose metabolismModulation of insulin signaling

Q & A

What are the recommended synthetic routes for (2-(Cyclopropylmethoxy)pyridin-4-yl)(indolin-1-yl)methanone, and how can reaction efficiency be optimized?

Methodological Answer:
A plausible route involves a multi-step synthesis starting with functionalization of the pyridine ring. For example:

  • Step 1: Introduce the cyclopropylmethoxy group at the 2-position of pyridine via nucleophilic substitution under basic conditions (e.g., K₂CO₃ in DMF at 80°C).
  • Step 2: Couple the modified pyridine with indoline-1-carbonyl chloride using a coupling agent like HATU or DCC in anhydrous dichloromethane.
  • Optimization Tips:
    • Monitor reaction progress via TLC or HPLC to minimize byproducts.
    • Use microwave-assisted synthesis to reduce reaction time and improve yield .

How should researchers characterize the crystallographic structure of this compound to resolve ambiguities in bond geometry?

Methodological Answer:

  • Single-Crystal X-Ray Diffraction (SCXRD): Grow high-quality crystals via slow evaporation in a solvent system (e.g., DCM/hexane). Use SHELXL for refinement, as it is robust for small-molecule structures and can handle disorders in the cyclopropyl or indoline moieties .
  • Key Parameters:
    • Refinement convergence criteria (R1 < 5% for high-resolution data).
    • Validate hydrogen bonding using PLATON or Mercury software.
  • Common Pitfalls: Overinterpretation of thermal ellipsoids in flexible regions (e.g., cyclopropylmethoxy group); use restraints judiciously .

What analytical techniques are critical for assessing purity and stability under varying storage conditions?

Methodological Answer:

  • Purity Analysis:
    • HPLC-MS: Use a C18 column (ACN/water gradient) to detect impurities. Set detection at 254 nm for aromatic moieties.
    • 1H/13C NMR: Compare integrals of characteristic peaks (e.g., cyclopropyl CH₂ at δ ~0.5–1.5 ppm) to quantify residual solvents or degradation products .
  • Stability Studies:
    • Conduct accelerated degradation tests (40°C/75% RH for 4 weeks). Monitor via LC-MS for hydrolytic cleavage of the methanone bond .

How can researchers address contradictions in biological activity data across different assays (e.g., enzyme inhibition vs. cellular efficacy)?

Methodological Answer:

  • Assay-Specific Variables:
    • Solubility: Pre-dissolve in DMSO (≤0.1% final concentration) to avoid aggregation artifacts. Confirm solubility in assay buffers using dynamic light scattering.
    • Metabolic Stability: Test for CYP450-mediated degradation in liver microsomes if cellular assays show reduced activity .
  • Structural Analogs: Compare with derivatives (e.g., pyridin-4-yl methanones in ) to identify substituents critical for target engagement. Use molecular docking to predict binding modes .

What computational strategies are effective for predicting the compound’s pharmacokinetic properties and target interactions?

Methodological Answer:

  • ADME Prediction:
    • Use SwissADME to estimate logP (target ~2–3 for blood-brain barrier penetration) and CYP inhibition risks.
    • Validate with experimental Caco-2 permeability assays .
  • Molecular Dynamics (MD):
    • Simulate binding to proposed targets (e.g., kinase domains) using GROMACS. Focus on the methanone group’s role in hydrogen bonding with catalytic lysine residues .

How can researchers resolve discrepancies in NMR spectra caused by tautomerism or dynamic effects in solution?

Methodological Answer:

  • Variable Temperature NMR: Acquire spectra at 25°C and −40°C to slow dynamic processes. Look for splitting of peaks (e.g., indoline NH or pyridine protons) indicating tautomeric equilibria.
  • 2D NMR Techniques: Use HSQC and NOESY to assign overlapping signals and confirm spatial proximity between the cyclopropylmethoxy and indoline groups .

What strategies are recommended for scaling up synthesis while maintaining stereochemical integrity?

Methodological Answer:

  • Process Chemistry:
    • Replace batch reactions with flow chemistry for the cyclopropane ring formation to enhance heat transfer and reduce side reactions.
    • Use chiral HPLC (e.g., Chiralpak IA column) to monitor enantiomeric excess if asymmetric synthesis is involved .
  • Quality Control:
    • Implement in-line PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of intermediates .

How should researchers design structure-activity relationship (SAR) studies to elucidate the role of the cyclopropylmethoxy group?

Methodological Answer:

  • Analog Synthesis: Prepare derivatives with substituent variations (e.g., cyclopropyl → cyclobutyl or methoxy → ethoxy).
  • Biological Testing:
    • Screen against primary and counter-targets (e.g., kinases, GPCRs) to assess selectivity. Use SPR (Surface Plasmon Resonance) for binding affinity measurements.
    • Corrogate SAR data with computational electrostatic potential maps to identify hydrophobic/hydrophilic hotspots .

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